2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15(11-24-13-4-2-1-3-5-13)22-9-12(10-22)17-20-16(21-25-17)14-8-18-6-7-19-14/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVXRLFGZGETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Formation of the Azetidine Ring: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: : This step often involves nucleophilic substitution reactions.
Attachment of the Pyrazinyl-1,2,4-oxadiazole Moiety: : This can be done through a series of reactions, including diazotization and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand or inhibitor in biological studies.
Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Phenoxy-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Structural Differences : Replaces azetidine with piperidine (six-membered ring) .
- Electron Effects: Fluorophenoxy enhances electronegativity, possibly improving receptor affinity but altering metabolic pathways.
- Biological Activity : Piperidine derivatives are common in TRPV1/TRPA1 antagonists (e.g., compounds in ), but activity here is unconfirmed .
2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Structural Differences: Substitutes phenoxy oxygen with sulfur (thioether) .
- Implications :
- Lipophilicity : Thioether increases logP, enhancing membrane permeability.
- Metabolism : Sulfur may slow oxidative degradation compared to oxygen.
- Synthesis : Similar oxadiazole-azetidine core synthesis via cyclization, but thioether formation requires distinct reagents .
Compounds with Aryl-Oxadiazole and Bioactive Scaffolds
TRPA1/TRPV1 Antagonists ()
Examples:
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46) Structural Contrast: Benzoimidazolone replaces ethanone-azetidine. Activity: TRPA1 inhibition (72% yield, 99% purity) . SAR: Bulky chlorophenethyl group likely enhances hydrophobic interactions.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47)
TLR7-9 Antagonists ()
Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Structural Contrast: Combines azetidine with morpholine and quinoline.
- Implications : Azetidine’s role here is to optimize binding to TLRs, demonstrating scaffold versatility .
Compounds with Phenoxy/Ethanone Linkers
Pyrazoxyfen ()
- Structure: 2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone.
- Contrast : Pyrazole replaces oxadiazole; dichlorobenzoyl adds agrochemical activity.
- Application: Herbicide, highlighting phenoxy-ethanone’s utility in diverse fields .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of azetidine and pyrazine-oxadiazole precursors. Key steps include:
- Coupling reactions (e.g., amide bond formation between azetidine and ethanone moieties) under inert atmospheres .
- Cyclization to form the 1,2,4-oxadiazole ring using reagents like carbodiimides or catalytic acid/base conditions .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) . Optimization requires adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for coupling) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, with pyrazine protons appearing as doublets (~8.5–9.5 ppm) and azetidine carbons in the 50–60 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 367.12) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Q. How do the compound’s functional groups influence its chemical reactivity?
- 1,2,4-Oxadiazole : Participates in nucleophilic substitution or ring-opening reactions under acidic/basic conditions .
- Pyrazine : Acts as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions .
- Azetidine : Strain in the 4-membered ring enhances reactivity in alkylation or acylation reactions .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Low in water (<0.1 mg/mL); requires DMSO or ethanol for dissolution .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
- LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases linked to neurological targets (e.g., glutamate receptors) at 1–10 µM concentrations .
- Cellular viability assays (MTT or resazurin): Screen for cytotoxicity in HEK-293 or SH-SY5Y cell lines .
Advanced Research Questions
Q. How can synthetic efficiency be improved for gram-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization from 12 h to 30 min) .
- Flow chemistry : Enhances yield (>85%) by maintaining precise temperature and reagent stoichiometry .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling reaction turnover .
Q. How to resolve contradictions in reported biological activity data?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., NMDA receptors) .
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (K) and rule out off-target effects .
Q. What methodologies assess metabolic stability and degradation pathways?
- Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS .
- Stability in simulated gastric fluid : Measure half-life at pH 2.0 to predict oral bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold modifications : Replace pyrazine with pyrimidine or alter azetidine substituents .
- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., oxadiazole’s nitrogen atoms) .
Q. Which computational strategies predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide models binding to glutamate receptor pockets (docking scores < –9.0 kcal/mol suggest strong affinity) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
